molecular formula C21H19FO6S B13429464 [(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate

[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate

Cat. No.: B13429464
M. Wt: 418.4 g/mol
InChI Key: WYFMDDBOIFXJRT-JAQBAERBSA-N
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Description

[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a thiolane ring substituted with acetyloxy, benzoyloxy, and fluorine groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers .

Scientific Research Applications

[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of [(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate stands out due to its specific stereochemistry and the presence of multiple functional groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H19FO6S

Molecular Weight

418.4 g/mol

IUPAC Name

[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H19FO6S/c1-13(23)27-21-17(22)18(28-20(25)15-10-6-3-7-11-15)16(29-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17+,18-,21?/m1/s1

InChI Key

WYFMDDBOIFXJRT-JAQBAERBSA-N

Isomeric SMILES

CC(=O)OC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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